7-Hydroxy Ropinirole-d14
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Overview
Description
7-Hydroxy Ropinirole-d14: is a deuterium-labeled derivative of 7-Hydroxy Ropinirole. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, making it useful as a tracer in various scientific studies. This compound is primarily used in research to study the pharmacokinetics and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Ropinirole-d14 involves the incorporation of deuterium into 7-Hydroxy Ropinirole. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific reaction conditions and catalysts used can vary, but the goal is to achieve a high degree of deuterium incorporation .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and stability of the final product. The production methods are designed to be efficient and cost-effective while maintaining high standards of quality .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy Ropinirole-d14 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Deuterium atoms in the compound can be replaced with other atoms or groups through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated or ketone derivatives, while reduction can produce different deuterated analogs .
Scientific Research Applications
Chemistry: In chemistry, 7-Hydroxy Ropinirole-d14 is used as a tracer to study reaction mechanisms and pathways. Its deuterium labeling allows researchers to track the compound’s behavior in complex chemical systems .
Biology: In biological research, the compound is used to investigate metabolic processes and enzyme interactions. Its stable isotope labeling helps in the quantification and analysis of metabolic pathways .
Medicine: In medical research, this compound is employed to study the pharmacokinetics of drugs. It helps in understanding how drugs are absorbed, distributed, metabolized, and excreted in the body .
Industry: In the pharmaceutical industry, the compound is used in drug development and quality control. Its deuterium labeling provides valuable insights into the stability and efficacy of new drug formulations .
Mechanism of Action
The mechanism of action of 7-Hydroxy Ropinirole-d14 is related to its ability to act as a dopamine agonist. It selectively stimulates dopamine D2 receptors within the caudate-putamen system in the brain, which affects body movement. This mechanism is similar to that of ropinirole, the parent compound .
Comparison with Similar Compounds
7-Hydroxy Ropinirole: The non-deuterated version of the compound.
Ropinirole: The parent compound used in the treatment of Parkinson’s disease and restless legs syndrome.
Uniqueness: 7-Hydroxy Ropinirole-d14 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium affects the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for studying drug behavior and interactions .
Properties
Molecular Formula |
C16H24N2O2 |
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Molecular Weight |
290.46 g/mol |
IUPAC Name |
4-[2-[bis(1,1,2,2,3,3,3-heptadeuteriopropyl)amino]ethyl]-7-hydroxy-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C16H24N2O2/c1-3-8-18(9-4-2)10-7-12-5-6-14(19)16-13(12)11-15(20)17-16/h5-6,19H,3-4,7-11H2,1-2H3,(H,17,20)/i1D3,2D3,3D2,4D2,8D2,9D2 |
InChI Key |
PVIICBUWKXYFAA-UIULOYBOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CCC1=C2CC(=O)NC2=C(C=C1)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCN(CCC)CCC1=C2CC(=O)NC2=C(C=C1)O |
Origin of Product |
United States |
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